molecular formula C11H22N4 B13530324 1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-2,2-dimethylpropan-1-amine

1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-2,2-dimethylpropan-1-amine

Cat. No.: B13530324
M. Wt: 210.32 g/mol
InChI Key: XNSLUIXJUAWFHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-2,2-dimethylpropan-1-amine is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

The synthesis of 1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-2,2-dimethylpropan-1-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.

    Alkylation: The triazole ring is then alkylated using isopropyl and methyl groups to form the desired triazole derivative.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-2,2-dimethylpropan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-2,2-dimethylpropan-1-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring can bind to metal ions or active sites of enzymes, leading to inhibition or modulation of their activity. The isopropyl and methyl groups contribute to the compound’s hydrophobic interactions, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-2,2-dimethylpropan-1-amine can be compared with other similar compounds, such as:

    1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)acetic acid: This compound has a similar triazole ring but differs in the presence of an acetic acid group instead of the dimethylpropan-1-amine group.

    1-Isopropyl-3-methyl-1H-pyrazole: This compound features a pyrazole ring instead of a triazole ring, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H22N4

Molecular Weight

210.32 g/mol

IUPAC Name

2,2-dimethyl-1-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)propan-1-amine

InChI

InChI=1S/C11H22N4/c1-7(2)9-13-10(15(6)14-9)8(12)11(3,4)5/h7-8H,12H2,1-6H3

InChI Key

XNSLUIXJUAWFHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=N1)C(C(C)(C)C)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.